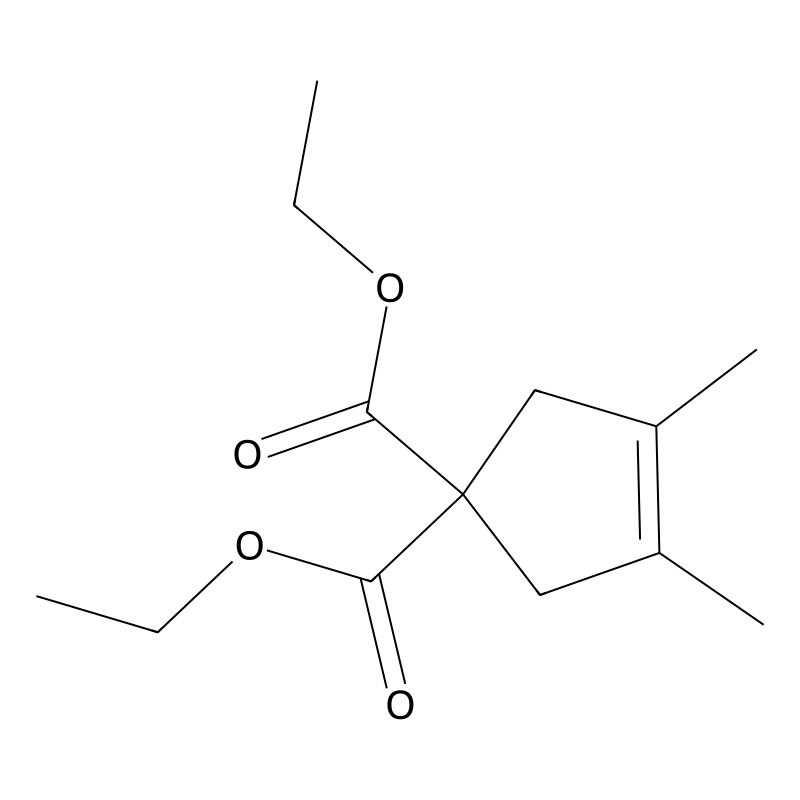

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is an organic compound classified as an ester. Its molecular formula is C13H20O4, and it has a molecular weight of approximately 240.29 g/mol. This compound features a cyclopentene ring with two carboxylic acid groups at the 1,1-positions, which are esterified with diethyl groups. The 3,4-positions of the cyclopentene ring are substituted with methyl groups, contributing to its unique structural characteristics and properties.

The compound appears as a colorless liquid with a sweet, fruity odor and is soluble in various organic solvents like ethanol and acetone. Its physical properties include a boiling point of around 231 °C and a melting point of -27 °C.

The chemical behavior of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester can be characterized by several types of reactions:

- Esterification: The compound can undergo further esterification reactions due to the presence of carboxylic acid groups.

- Hydrolysis: In the presence of water and under acidic or basic conditions, this ester can hydrolyze to yield the corresponding dicarboxylic acid.

- Rearrangement: Studies have shown that this compound can participate in rearrangement reactions under specific conditions, influencing its reactivity and stability.

Several synthesis methods for 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester have been documented:

- Esterification Reaction: The compound can be synthesized through the reaction of cyclopentene-1,1-dicarboxylic acid with diethyl alcohol in the presence of an acid catalyst.

- Cyclization Reactions: Cyclization methods involving precursors like dimethyl malonate can also yield this compound through controlled reaction conditions .

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester has various applications in scientific research:

- Organic Synthesis: It serves as a reagent and coupling agent in organic synthesis processes.

- Material Science: The compound's unique structure makes it suitable for developing new materials and polymers.

- Chemical Research: It is used in studies related to chemical ionization and collision-induced dissociation to understand molecular interactions better .

Interaction studies involving 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester have focused on its behavior under different chemical conditions. Research indicates that it can stabilize adjacent ester groups during ionization processes. Such studies provide insights into the reactivity patterns of similar compounds and their potential applications in synthesis .

Several compounds share structural similarities with 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Diethyl 3-cyclopentene-1,1-dicarboxylate | C11H16O4 | 212.24 g/mol | Lacks methyl substitution at positions 3 and 4 |

| Dimethyl succinate | C6H10O4 | 174.15 g/mol | Different ring structure; no cyclopentene |

| Diethyl maleate | C8H12O4 | 172.18 g/mol | Contains a double bond between carbon atoms |

The unique features of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester arise from its specific cyclopentene structure combined with the methyl substitutions at positions three and four. This structural configuration influences its reactivity and potential applications compared to other similar compounds .